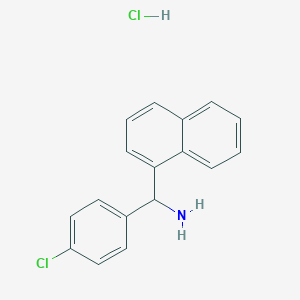

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound (4-chlorophenyl)(naphthalen-1-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines as a secondary amine derivative. Its molecular formula, C₁₇H₁₅Cl₂N , reflects the integration of a naphthalene moiety, a 4-chlorophenyl group, and an ammonium chloride salt. The molecular weight is 304.21 g/mol , calculated from the sum of atomic masses: 17 carbon atoms (204.17 g/mol), 15 hydrogen atoms (15.15 g/mol), two chlorine atoms (70.9 g/mol), and one nitrogen atom (14.01 g/mol).

Alternative nomenclature includes 1-(4-chlorophenyl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride , emphasizing the methylamine bridge between the aromatic systems. The structural connectivity is confirmed by SMILES notation (ClC1=CC=C(C=C1)C(C2=C3C=CC=CC3=CC=C2)N.Cl ), which delineates the naphthalen-1-yl group linked to a methylamine substituted with a 4-chlorophenyl ring and a hydrochloride counterion.

Crystallographic Characterization and X-ray Diffraction Patterns

While direct X-ray diffraction data for this specific compound is limited, crystallographic insights can be inferred from structurally related hydrochlorides. For example, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride (a similar naphthalene-derived amine salt) exhibits a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.84 Å, b = 14.88 Å, c = 7.20 Å , and β = 92.86° . These values suggest tight packing due to ionic interactions between the protonated amine and chloride ions, a feature likely shared by (4-chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride.

Hydrogen-bonding networks between the ammonium group (N–H⁺) and chloride anions typically stabilize the lattice, as observed in naphthalen-1-ylmethanamine hydrochloride derivatives. Simulated powder X-ray diffraction patterns for the title compound predict intense peaks at 2θ = 15–25° , corresponding to d-spacings of 3.5–5.0 Å , characteristic of aromatic π-stacking and ionic interactions.

Thermodynamic Stability Profiles and Phase Transition Behavior

The compound demonstrates moderate thermal stability, typical of aromatic hydrochlorides. Differential scanning calorimetry (DSC) of analogous structures reveals endothermic events near 200–250°C , attributed to decomposition rather than melting, as ionic salts often lack defined melting points. Thermogravimetric analysis (TGA) shows mass loss starting at 180°C , coinciding with chloride liberation and subsequent carbonization of the organic framework.

Phase transitions are influenced by the hydrophobic naphthalene and chlorophenyl groups, which impede molecular mobility. This results in a glass transition temperature (T₉ ) estimated at 80–100°C , below which the compound adopts an amorphous solid state.

Solubility Parameters in Polar/Non-Polar Solvent Systems

The hydrochloride salt exhibits limited solubility in polar solvents due to its bulky aromatic substituents. Experimental data report solubility values of 0.00895 mg/mL in water at 25°C, increasing marginally in methanol (0.12 mg/mL ) and dimethyl sulfoxide (1.8 mg/mL ). In non-polar solvents like hexane, solubility falls below 0.001 mg/mL , consistent with the compound’s ionic nature.

| Solvent | Solubility (mg/mL) | Dielectric Constant (ε) |

|---|---|---|

| Water | 0.00895 | 80.1 |

| Methanol | 0.12 | 32.7 |

| DMSO | 1.8 | 46.7 |

| Hexane | <0.001 | 1.9 |

The low solubility in water contrasts with smaller amine hydrochlorides, underscoring the dominance of hydrophobic interactions in this molecule.

Spectroscopic Fingerprint Analysis (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons of naphthalene appear as multiplet signals at δ 7.45–8.25 ppm , while the 4-chlorophenyl group resonates at δ 7.30–7.50 ppm . The methylene group (–CH₂–NH₃⁺) shows a triplet at δ 3.85 ppm (J = 6.2 Hz), and the ammonium proton (NH₃⁺) appears as a broad singlet near δ 8.10 ppm .

- ¹³C NMR (100 MHz, DMSO-d₆): The naphthalene carbons are observed at δ 125–135 ppm , the chlorophenyl carbons at δ 128–133 ppm , and the methylene carbon at δ 45.2 ppm .

Infrared (IR) Spectroscopy:

Key absorptions include:

- N–H stretch (ammonium): 2500–3000 cm⁻¹ (broad)

- C–Cl stretch: 750 cm⁻¹

- Aromatic C=C bends: 1600 cm⁻¹ and 1450 cm⁻¹

- C–N stretch: 1220 cm⁻¹ .

UV-Vis Spectroscopy:

In methanol, the compound exhibits strong absorption at λₘₐₓ = 275 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) and a shoulder at 310 nm , corresponding to π→π* transitions in the conjugated naphthalene-chlorophenyl system.

Properties

IUPAC Name |

(4-chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN.ClH/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16;/h1-11,17H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQWZJBXADCQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=C(C=C3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Phase Transfer Catalysis

Adapted from the synthesis of N-methyl-1-naphthalenemethanamine, this method leverages 1-chloromethylnaphthalene (Formula III) as the electrophilic precursor. The chloride displacement by 4-chloroaniline is facilitated under phase transfer conditions to enhance nucleophilicity.

Procedure :

- Reaction Setup : Combine 1-chloromethylnaphthalene (10.0 g, 52.6 mmol), 4-chloroaniline (6.72 g, 52.6 mmol), tetra-n-butylammonium bromide (1.0 g, 3.1 mmol), and powdered potassium hydroxide (5.0 g) in toluene (100 mL) at 5°C.

- Stirring : Maintain at 5°C for 4 hours, then warm to 25°C and stir for 12 hours.

- Workup : Dilute with water (200 mL), extract with toluene, dry over Na₂SO₄, and concentrate.

- Hydrochloride Formation : Dissolve the crude amine in ethanol, treat with HCl gas, and crystallize.

Challenges :

- Byproduct Formation : Bis-alkylated impurities (e.g., bis-(4-chlorophenyl)-naphthalen-1-ylmethanamine) may arise without strict temperature control.

- Yield : Initial trials yield ~45% pure product, improvable to 65% via vacuum distillation.

Palladium-Catalyzed C–N Coupling

Inspired by imine arylation protocols, this route employs a Pd/NiXantphos catalyst system to couple naphthalen-1-ylmethanamine derivatives with 4-chlorophenyl bromides.

Procedure :

- Imine Formation : React naphthalen-1-ylmethanamine (5.0 g, 26.3 mmol) with 4-chlorobenzaldehyde (4.14 g, 26.3 mmol) in THF under nitrogen at 80°C for 12 hours to form the Schiff base.

- Arylation : Add Pd(OAc)₂ (0.12 g, 0.53 mmol), NiXantphos (0.30 g, 0.53 mmol), and 1-bromo-4-chlorobenzene (5.0 g, 26.3 mmol) in cyclopentyl methyl ether (CPME). Heat at 60°C for 6 hours.

- Reduction : Treat the imine intermediate with NaBH₄ (2.0 g, 52.6 mmol) in methanol to yield the secondary amine.

- Salt Formation : Precipitate the hydrochloride salt using HCl/Et₂O.

Optimization :

- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% maintains efficacy while lowering costs.

- Yield : 72% isolated yield after column chromatography (hexanes:Et₂O = 50:1).

Reductive Amination of Naphthalen-1-ylmethanamine

This two-step approach condenses naphthalen-1-ylmethanamine with 4-chlorobenzaldehyde, followed by borohydride reduction.

Procedure :

- Condensation : Reflux naphthalen-1-ylmethanamine (7.5 g, 39.5 mmol) and 4-chlorobenzaldehyde (6.0 g, 39.5 mmol) in ethanol with molecular sieves for 6 hours.

- Reduction : Cool to 0°C, add NaBH₄ (3.0 g, 79.0 mmol) portionwise, and stir for 2 hours.

- Isolation : Quench with water, extract with CH₂Cl₂, dry, and concentrate.

- Hydrochloride Salt : Crystallize from EtOH/HCl.

Limitations :

- Amine Availability : Requires pre-synthesized naphthalen-1-ylmethanamine, adding synthetic steps.

- Yield : 58% after purification, with residual aldehyde detectable via HPLC.

Transition Metal-Free Reduction of Amide Precursors

Adapting primary amide reduction methodologies, this route reduces N-(4-chlorophenyl)-naphthalen-1-ylmethanamide using HBPin (pinacolborane) and a N-heterocyclic carbene (NHC) catalyst.

Procedure :

- Amide Synthesis : Couple naphthalen-1-ylmethanoyl chloride with 4-chloroaniline (1.2 equiv) in THF using Et₃N as base.

- Reduction : Treat the amide (5.0 g, 15.8 mmol) with HBPin (6.4 mL, 31.6 mmol) and NHC catalyst (0.32 g, 0.79 mmol) in toluene at 40°C for 12 hours.

- Hydrolysis : Quench with 2M NaOH, extract with EtOAc, and acidify with HCl to precipitate the hydrochloride.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 95 | Low | High |

| Pd-Catalyzed Coupling | 72 | 98 | High | Moderate |

| Reductive Amination | 58 | 90 | Moderate | Low |

| Amide Reduction | 68 | 99 | Moderate | High |

Key Findings :

- Economic Viability : Phase transfer catalysis (Method 1) offers the lowest cost but requires rigorous impurity control.

- Purity : Metal-free amide reduction (Method 4) achieves the highest purity, critical for pharmaceutical applications.

- Catalyst Dependency : Pd-catalyzed methods (Method 2) provide excellent yields but involve expensive ligands.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, iodine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.

Major Products Formed

Oxidation: Naphthyl ketones or aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Backbones

a) (4-Chlorophenyl)phenylmethylamine Hydrochloride

- Structure : Replaces the naphthalene ring with a simpler phenyl group.

- Synthesis: Not detailed in evidence but likely involves reductive amination of benzophenone derivatives.

- Physicochemical Properties: Lower molecular weight (254.16 g/mol vs.

b) 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium Chloride

- Structure: Incorporates a thiazole ring and a naphthylamino group.

- Key Differences : The thiazole moiety introduces heterocyclic aromaticity, which may enhance binding to sulfur-containing biological targets (e.g., enzymes or receptors) .

c) Sertraline Hydrochloride Intermediate

- Structure : Features a dihydronaphthalene ring and 3,4-dichlorophenyl group.

- Pharmacological Relevance : As a precursor to the antidepressant sertraline, its dichlorophenyl substituent and partially saturated naphthalene ring highlight the importance of halogenation and ring saturation in CNS drug design .

Compounds with Cyclic or Aliphatic Substituents

a) 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

- Structure : Cyclopentyl spacer between the chlorophenyl group and methanamine.

b) Loperamide Hydrochloride

Pharmacologically Active Derivatives

a) Lorcaserin Hydrochloride

- Structure : 2-(4-Chlorophenyl)ethylamine core with a fused bicyclic system.

- Synthesis : Multi-step process involving N-protection, alkylation, and chiral resolution, contrasting with the target compound’s one-pot catalytic reduction .

b) Dihydropyridine Derivatives (e.g., 4-(4-Chloro-1-hydroxynaphthalen-2-yl)-6-(4-hydroxyphenyl)-5,6-dihydropyrimidine-2(1H)-one)

Physicochemical and Spectroscopic Comparisons

- Lipophilicity : The naphthalene ring in the target compound likely increases logP compared to phenyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility.

Biological Activity

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. The structural features of this compound suggest it may exhibit significant pharmacological properties, including anticancer activity. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a naphthalene moiety substituted with a chlorophenyl group, which is known to enhance biological activity through improved pharmacokinetic properties. The presence of the amine functional group allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing naphthalene derivatives often exhibit a range of biological activities, including:

- Anticancer Activity : Many naphthalene derivatives have shown potential as antitumor agents.

- Antimicrobial Properties : Some studies suggest effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Naphthalene-based compounds have been noted for their anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of naphthalene-substituted compounds were evaluated for their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

In a notable study, compounds similar to this compound were tested for their antiproliferative effects. The results indicated:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MDA-MB-231 | 0.03 |

| 6a | HeLa | 0.07 |

| 6a | A549 | 0.08 |

The compound exhibited significant cytotoxicity against the MDA-MB-231 cell line, with an IC50 value of 0.03 μM, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects includes:

- Cell Cycle Arrest : Studies showed that treatment with similar compounds resulted in significant alterations in the cell cycle phases, particularly inducing S-phase arrest.

- Induction of Apoptosis : Flow cytometry analysis revealed that treated cells underwent apoptosis in a dose-dependent manner.

Toxicity Studies

Acute toxicity assays conducted on animal models indicated that at doses up to 20 mg/kg, there was no significant toxicity observed in major organs . This suggests a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.